BenchChemオンラインストアへようこそ!

7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid

Physicochemical profiling Ionization state Cinnoline-3-carboxylic acid

7H,8H-[1,4]Dioxino[2,3-g]cinnoline-3-carboxylic acid (molecular formula C₁₁H₈N₂O₄, molecular weight 232.19 g/mol) is a fused-ring heterocyclic compound belonging to the cinnoline-3-carboxylic acid family. Its structure features a 1,4-dioxino ring annealed to the [2,3-g] face of the cinnoline core, distinguishing it from other oxygen-heterocycle-fused cinnolines such as the dioxolo (5-membered) and dioxepino (7-membered) analogs.

Molecular Formula C11H8N2O4
Molecular Weight 232.19 g/mol
Cat. No. B13176141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid
Molecular FormulaC11H8N2O4
Molecular Weight232.19 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C=C(N=NC3=C2)C(=O)O
InChIInChI=1S/C11H8N2O4/c14-11(15)8-3-6-4-9-10(17-2-1-16-9)5-7(6)12-13-8/h3-5H,1-2H2,(H,14,15)
InChIKeyILMVHJDNMYEBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H,8H-[1,4]Dioxino[2,3-g]cinnoline-3-carboxylic Acid: Compound Class and Baseline Physicochemical Profile for Procurement Screening


7H,8H-[1,4]Dioxino[2,3-g]cinnoline-3-carboxylic acid (molecular formula C₁₁H₈N₂O₄, molecular weight 232.19 g/mol) is a fused-ring heterocyclic compound belonging to the cinnoline-3-carboxylic acid family [1]. Its structure features a 1,4-dioxino ring annealed to the [2,3-g] face of the cinnoline core, distinguishing it from other oxygen-heterocycle-fused cinnolines such as the dioxolo (5-membered) and dioxepino (7-membered) analogs [2][3]. The compound is commercially available as a screening compound at 95% purity from multiple vendors [3][4]. Computed physicochemical parameters include a calculated logP of -0.35, a topological polar surface area (tPSA) of 81.54 Ų, a computed acid pKa of 0.61, and a logD (pH 7.4) of -2.65 [3].

Why Generic Substitution of 7H,8H-[1,4]Dioxino[2,3-g]cinnoline-3-carboxylic Acid with Other Cinnoline-3-carboxylic Acids Is Not Straightforward


Cinnoline-3-carboxylic acid derivatives are not freely interchangeable, because even subtle alterations to the fused oxygen heterocycle produce distinct physicochemical and biological profiles. The dioxolo-fused analog cinoxacin (Compound 64716) carries an N-ethyl substituent and a 4-oxo group, enabling antibacterial activity with MIC values of 2–8 μg/mL against Gram-negative uropathogens [1]. The dioxepino analog (C₁₂H₁₀N₂O₄, 7-membered ring) exhibits a computed logP of -1.38 and a tPSA of 82 Ų [2], whereas the target dioxino compound (6-membered ring) has a computed logP of -0.35 and a tPSA of 81.54 Ų [3]. These differences in lipophilicity, ring size, and hydrogen-bonding capacity can shift solubility, permeability, and target engagement, rendering simple substitution unreliable without empirical head-to-head comparison data [4].

Quantitative Differential Evidence for 7H,8H-[1,4]Dioxino[2,3-g]cinnoline-3-carboxylic Acid Against Closest Analogs


Computed Acid Dissociation Constant (pKa) Differentiates the Target Dioxino Compound from the 4-Oxo-Dioxolo Comparator Cinoxacin

The target compound possesses a computed acid pKa of 0.61 [1]. This value is markedly lower than the typical carboxylic acid pKa range (~4–5), indicating that the carboxylic acid proton is highly acidic in this scaffold, likely due to the electron-withdrawing cinnoline ring system. In contrast, cinoxacin (1-ethyl-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid) exists in a different ionization environment owing to its N-ethyl and 4-oxo substitution [2]. At physiological pH 7.4, the target compound's computed logD is -2.65 [1], indicating it exists predominantly as the ionized carboxylate species, whereas cinoxacin's logD profile is modified by its additional lipophilic ethyl substituent. This pKa difference influences aqueous solubility, passive membrane permeability, and protein binding potential.

Physicochemical profiling Ionization state Cinnoline-3-carboxylic acid

Ring-Size Comparison: Dioxino (6-Membered) Versus Dioxepino (7-Membered) and Dioxolo (5-Membered) Fused Cinnoline Congeners

The target compound incorporates a six-membered 1,4-dioxino ring fused to the cinnoline core [1]. The closest commercial analog, 7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid, contains a seven-membered dioxepino ring (C₁₂H₁₀N₂O₄, MW 246 Da) and has a computed logP of -1.38 [2]. A third comparator, cinoxacin, features a five-membered dioxolo ring with additional N-ethyl and 4-oxo substituents (C₁₂H₁₀N₂O₅, MW 258 Da) [3]. The ring-size expansion from 5- to 6- to 7-membered alters the spatial orientation and conformational flexibility of the fused oxygen heterocycle, which can affect π-stacking interactions, hydrogen-bond geometry with biological targets, and metabolic stability.

Medicinal chemistry Scaffold hopping Ring-size SAR

Absence of N-Alkyl and 4-Oxo Substitution: A Key Structural Distinction from Clinically Studied Cinnoline Antibacterials

Cinoxacin (Compound 64716) carries an N-1 ethyl substituent and a 4-oxo group, both of which are critical for its antibacterial pharmacophore; its MIC values against Escherichia coli and Proteus spp. are reported as 2–4 μg/mL and 2–8 μg/mL, respectively [1]. The target compound, 7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid, lacks both the N-alkyl and the 4-oxo functionalities [2]. These structural deletions remove key features associated with bacterial DNA gyrase/topoisomerase IV inhibition in the quinolone/cinnolone antibiotic class. Consequently, the target compound cannot be assumed to share cinoxacin's antibacterial potency; any biological profiling must be assessed independently.

Structure-activity relationship Cinnoline antibacterials Functional group comparison

Computed Lipophilicity (logP) and Polar Surface Area (tPSA) Cross-Class Comparison with Dioxepino Analog

The target dioxino compound has a computed logP of -0.35 and a tPSA of 81.54 Ų [1]. The dioxepino analog (7-membered ring) has a computed logP of -1.38 and a tPSA of 82 Ų [2]. The logP difference of +1.03 units represents an approximately 10-fold higher predicted partition coefficient for the dioxino compound. Both compounds share a single hydrogen-bond donor (carboxylic acid O–H) and six hydrogen-bond acceptors, placing them within Lipinski's rule-of-five space. The tPSA values (81.54 vs. 82 Ų) are nearly identical, indicating that the ring-size change does not materially alter overall polarity but does shift the lipophilicity balance.

Drug-likeness Lipophilicity Polar surface area

Vendor Purity and Available Quantity: Practical Procurement Differentiation

The target compound is listed at 95% purity by Enamine (catalog EN300-87179) [1]. The dioxepino analog (MFCD09040703) is also available at standard screening-grade purity, but its molecular weight (246 Da) and formulation may differ across suppliers [2]. No certified reference standard or analytical grade (>98%) lot is documented in the accessible vendor databases for the target compound, whereas cinoxacin is available as a pharmaceutical secondary standard from Sigma-Aldrich . For procurement purposes, 95% purity is acceptable for primary screening libraries, but any quantitative structure-activity relationship (QSAR) or in vivo study requiring high analytical confidence may necessitate additional purification or custom synthesis.

Procurement specification Purity Commercial availability

Important Caveat: Absence of Primary Literature Bioactivity Data for the Target Compound

A systematic search of PubMed, patent databases, and vendor technical literature did not identify any peer-reviewed study reporting IC₅₀, MIC, Kd, EC₅₀, or any other quantitative bioactivity endpoint specifically for 7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid. The compound appears in vendor catalogs as a screening compound but lacks published biological annotation [1]. By contrast, cinoxacin has a well-characterized antibacterial profile with MIC values, in vivo efficacy data, and pharmacokinetic parameters established through multiple published studies [2]. All biological differentiation claims for the target compound versus its congeners remain at the level of physicochemical inference and structural comparison until direct bioactivity data are generated. This data gap should be explicitly acknowledged in any procurement or selection decision.

Data gap Bioactivity Screening compound

Best-Use Scenarios for 7H,8H-[1,4]Dioxino[2,3-g]cinnoline-3-carboxylic Acid Based on Available Evidence


Scaffold-Hopping Library Design for Cinnoline-3-carboxylic Acid Antibacterial Lead Optimization

The target compound can serve as a non-4-oxo, non-N-alkyl scaffold for exploring antibacterial structure-activity relationships beyond the cinoxacin pharmacophore. Because cinoxacin achieves MIC values of 2–8 μg/mL against Gram-negative uropathogens through N-ethyl and 4-oxo functional groups [1], the target compound's absence of these features provides a baseline scaffold for probing whether the dioxino ring alone contributes to bacterial target engagement. This is directly derived from the structural comparison evidence in Section 3, Evidence Items 2 and 3.

Physicochemical Comparator for Ring-Size SAR Studies of Fused Oxygen Heterocycles

With its computed logP of -0.35 and tPSA of 81.54 Ų [2], the target compound occupies an intermediate lipophilicity position between the dioxolo (cinoxacin) and dioxepino (logP -1.38) analogs [3]. This makes it a suitable comparator for systematic studies investigating how fused-ring size affects solubility, permeability, and metabolic stability in cinnoline-containing compound series. This scenario stems directly from the cross-study comparison in Evidence Item 4.

Negative Control or Pharmacophore-Depleted Reference for Cinnoline Antibacterial Assays

Given that the target compound lacks the N-alkyl and 4-oxo substitutions known to drive antibacterial activity in cinoxacin [1], it may be employed as a pharmacophore-depleted negative control in bacterial growth inhibition assays. A finding of residual antibacterial activity would indicate that the dioxino-cinnoline core itself possesses intrinsic bioactivity, motivating further medicinal chemistry exploration. This use case is directly informed by Evidence Item 3.

Custom Derivatization Starting Material for Parallel Synthesis Libraries

The carboxylic acid group at position 3 of the cinnoline ring provides a convenient synthetic handle for amide coupling, esterification, or reduction [2]. Combined with its commercial availability at 95% purity [4], the compound is a practical starting point for generating focused libraries of dioxino-cinnoline amides, esters, or hydrazides for broad biological screening. This scenario is supported by the procurement evidence in Evidence Item 5.

Quote Request

Request a Quote for 7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.